Remdesivir R-P isomer, a stereoisomer of the antiviral prodrug remdesivir, has garnered attention for its potential therapeutic applications against viral infections, particularly those caused by coronaviruses. Originally developed to treat Ebola virus, remdesivir was repurposed during the COVID-19 pandemic as a treatment option. The compound is classified as a nucleotide analog and functions as a ProTide prodrug, requiring metabolic activation to exert its antiviral effects.
Remdesivir is derived from a nucleoside analog and belongs to the class of antiviral agents known as nucleotide analogs. It is specifically designed to inhibit RNA-dependent RNA polymerase, an enzyme critical for viral replication. The R-P isomer has been studied alongside its S-P counterpart due to differences in their activation pathways and therapeutic efficacy in various tissue types .
The synthesis of Remdesivir R-P isomer involves several key steps, often utilizing both classical organic synthesis techniques and modern chemoenzymatic strategies.
The molecular structure of Remdesivir R-P isomer can be represented as follows:
The compound features a chiral phosphorus center that contributes to its stereochemistry. The structural configuration plays a crucial role in its interaction with viral enzymes and its subsequent activation within host cells .
Remdesivir R-P undergoes several key reactions during its metabolic activation:
These reactions highlight the importance of both enzymatic activity and structural configuration in determining the efficacy of Remdesivir against viral pathogens.
The mechanism of action for Remdesivir R-P isomer involves several critical steps:
This mechanism underscores the significance of both the chemical structure and biological interactions in determining therapeutic outcomes.
These properties are essential for understanding how Remdesivir can be formulated for clinical use.
Remdesivir R-P isomer has significant applications in antiviral therapy:
The chemoenzymatic synthesis of remdesivir’s R-P isomer leverages engineered phosphotriesterase (PTE) variants to achieve high stereoselectivity. Wild-type PTE from Brevundimonas diminuta exhibits limited selectivity for phosphoramidate prodrugs, but the In1W-PTE variant (F132L/H254S/H257W/257-258insSAIGLDPIPN) demonstrates >200-fold preference for hydrolyzing the S-P isomer of remdesivir precursors. This selectivity enables the isolation of intact R-P isomer from racemic mixtures. The variant’s mutated active site accommodates the R-P configuration through optimized hydrophobic interactions and hydrogen bonding, while sterically excluding the S-P counterpart [1] [6] [9].
Table 1: Engineered PTE Variants for Remdesivir R-P Isolation
Variant | Mutations | Stereoselectivity (R-P vs. S-P) | Hydrolysis Efficiency |
---|---|---|---|
Wild-Type PTE | None | 1:1 | Low |
In1W-PTE | F132L/H254S/H257W/257-258insSAIGLDPIPN | >200:1 | High |
W131M | Tryptophan→Methionine at 131 | 165:1 | Moderate |
I106A/W131M | Isoleucine→Alanine at 106 + W131M | 1400:1 | High |
Initial remdesivir synthesis relied on lithium-halogen exchange for glycosidic bond formation:
Improved synthesis addressed these limitations through:
Table 2: Evolution of Remdesivir Synthetic Routes
Parameter | First-Generation Route | Second-Generation Route |
---|---|---|
Glycosylation | n-BuLi, –78°C | i-PrMgCl·LiCl, –20°C |
Anomeric Control | 5:1 β:α (post-chromatography) | >19:1 β:α (TfOH catalysis) |
Prodrug Coupling | Diastereomeric mixture (1:1 R-P:S-P) | Single isomer via chiral precursor |
Overall Yield | ~25% (6 steps) | 69% (after optimization) |
Conventional phosphoramidate coupling generates ~1:1 R-P:S-P mixtures due to trigonal bipyramidal transition states. Diastereomeric salt crystallization resolves this:
Method | Chiral Chromatography | Solvent-Based Resolution |
---|---|---|
Mechanism | CSP-solute enantioselective interactions | Differential crystallization |
Throughput | Low (preparative HPLC) | High (continuous crystallization) |
Cost | $2,000–$5,000/kg | <$500/kg |
Purity (e/e) | >99% | 95–98% |
Scalability | Limited to 100g/batch | >100 kg/batch feasible |
While chiral HPLC with polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% R-P purity, it requires large volumes of acetonitrile and is prohibitively expensive for industrial-scale manufacturing [4] [8]. Simulated moving bed (SMB) chromatography improves throughput but remains cost-intensive. Consequently, crystallization-first strategies followed by polishing chromatography represent the optimal approach for R-P remdesivir production [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2